![molecular formula C28H38N2O2 B1675695 (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-82-4](/img/structure/B1675695.png)
(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
Overview
Description
The compound “(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group, which is known to have therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for its functional groups. For example, the piperazine ring can undergo reactions with acids and bases, and the methoxyphenyl group can participate in electrophilic aromatic substitution reactions .Mechanism of Action
Target of Action
LY-426965, also known as UNII-DZ9R5YHV3U or (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in both the central and peripheral nervous systems .
Mode of Action
LY-426965 acts as a 5-HT1A receptor antagonist . This means it binds to the 5-HT1A receptors and blocks their activation by serotonin. By doing so, it prevents the serotonin-mediated inhibitory neurotransmission and enhances the effect of selective serotonin reuptake inhibitors (SSRIs) on presynaptic 5-HT function .
Biochemical Pathways
The 5-HT1A receptor is involved in several biochemical pathways. It plays an important role in the regulation of satiety, glycemia, and endocrine status . When LY-426965, a specific 5-HT1A antagonist, is administered, it can prevent increases in plasma corticosterone, which are associated with increases in plasma glucose .
Pharmacokinetics
It is known that ly-426965 is a small molecule drug . Small molecule drugs generally have good bioavailability due to their low molecular weight, which allows them to cross cell membranes easily. They are also often orally bioavailable .
Result of Action
This is suggestive of increased postsynaptic 5-HT function .
Action Environment
The action of LY-426965 can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, such as paroxetine . Additionally, the drug’s action can be influenced by the physiological state of the individual, such as their endocrine status . .
properties
IUPAC Name |
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYDXBSTHCF-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431739 | |
Record name | UNII-DZ9R5YHV3U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228418-82-4 | |
Record name | LY-426965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-DZ9R5YHV3U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-426965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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